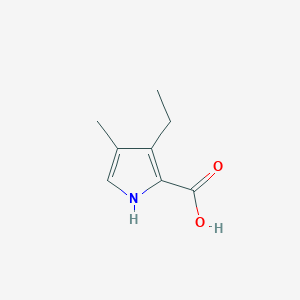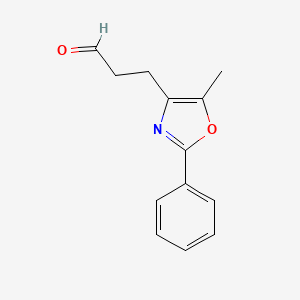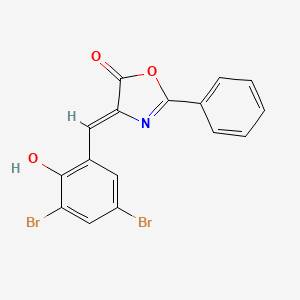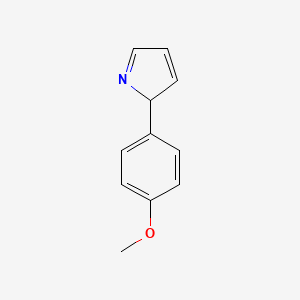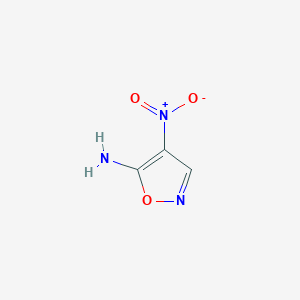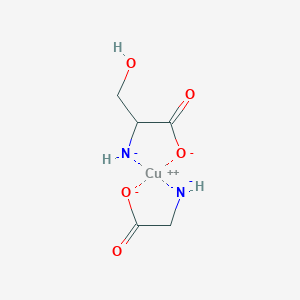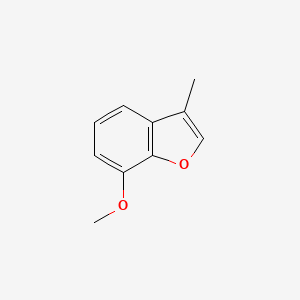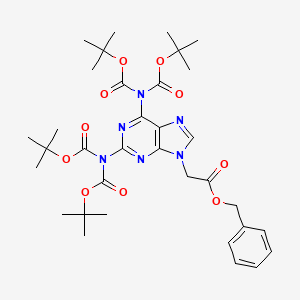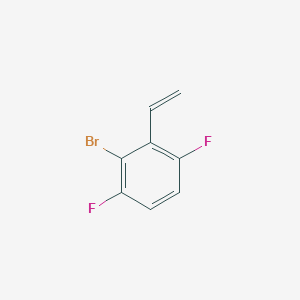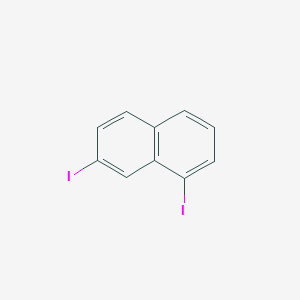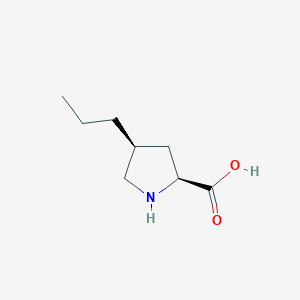
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a propyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-propylpyrrolidine-2-carboxylic Acid typically involves chiral separation techniques and enantioselective synthesis. One common method is the chiral separation of racemic mixtures using preparative-scale chromatography or crystallization-based methods . Another approach involves the use of enantioselective catalysts to achieve the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral separation processes. These methods are designed to maximize yield and efficiency while minimizing the use of organic solvents and other environmentally harmful reagents . The process may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the propyl group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein stabilization.
Mechanism of Action
The mechanism of action of (2S,4S)-4-propylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This interaction can lead to changes in metabolic pathways and cellular processes . Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, enhancing its specificity and efficacy .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-propylpyrrolidine-2-carboxylic Acid: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and biological properties.
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another chiral compound with a similar pyrrolidine ring structure but different substituents.
Uniqueness
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid is unique due to its specific (2S,4S) configuration, which imparts distinct chemical reactivity and biological activity. This stereochemistry allows for selective interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S,4S)-4-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
DQHUOKOFSXEEAW-BQBZGAKWSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CCCC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
